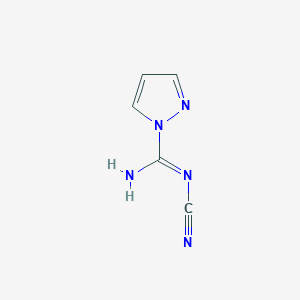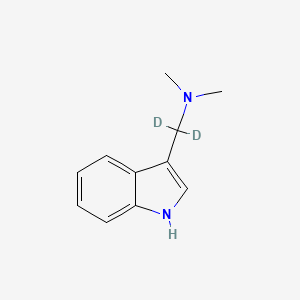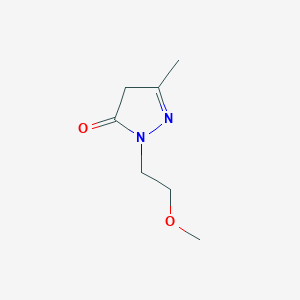
1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Descripción general
Descripción
The compound “1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms. They are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazolone ring substituted with a 2-methoxyethyl group at the 1-position and a methyl group at the 3-position. Unfortunately, without specific data, a detailed analysis of the molecular structure is not possible .Chemical Reactions Analysis
Pyrazolones are known to participate in various chemical reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the methoxyethyl group might increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Chemistry and Synthesis of Heterocycles
Pyrazoline derivatives, due to their unique reactivity, serve as valuable building blocks for synthesizing various classes of heterocyclic compounds, including dyes. The chemistry of these derivatives offers mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, highlighting their significance in the synthesis of heterocycles and dyes (Gomaa & Ali, 2020).
Antioxidant Properties
Chromones and their derivatives, similar in structural relevance to pyrazolines, exhibit significant antioxidant properties. These properties are critical in neutralizing active oxygen and free radicals, which can delay or inhibit cell impairment leading to various diseases. The antioxidant potential of chromone derivatives underscores the importance of pyrazoline-related compounds in researching oxidative stress and related conditions (Yadav et al., 2014).
Medicinal Chemistry
Methyl substituted pyrazoles, as part of the pyrazoline family, have shown potent medicinal properties, exhibiting a wide spectrum of biological activities. The comprehensive synthesis and analysis of these derivatives up to March 2021 provide a foundation for generating new leads with high efficacy in medicinal chemistry (Sharma et al., 2021).
Pyrazolo[1,5-a]pyrimidine in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold demonstrates a wide range of medicinal properties, serving as a building block for developing drug-like candidates with anticancer, anti-infectious, anti-inflammatory, and other medicinal properties. This highlights the potential for further exploitation of pyrazoline derivatives in developing new drug candidates (Cherukupalli et al., 2017).
Therapeutic Applications
Pyrazolines, with diverse biological properties, are the focus of research for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects. The therapeutic applications of pyrazoline derivatives highlight their significant role in the development of new pharmacological agents (Shaaban et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-6-5-7(10)9(8-6)3-4-11-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMGHXWVDFHKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






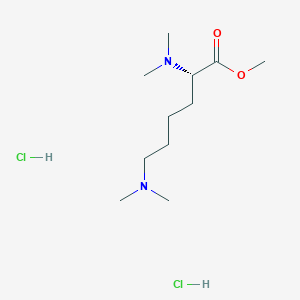
![2-[2-(3-Butenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448105.png)
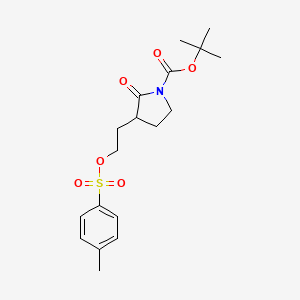

![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)
![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)

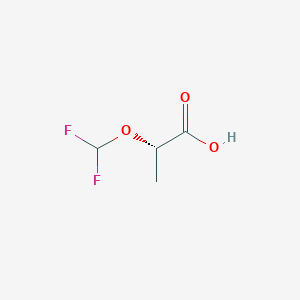
![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)
